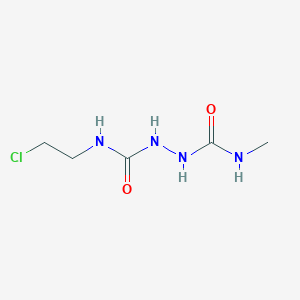
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a chloroethyl group and a methylcarbamoylamino group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- typically involves the reaction of 2-chloroethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethylamine+methyl isocyanate→1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are the corresponding amine and urea derivatives.
Aplicaciones Científicas De Investigación
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloroethyl)-3-(ethylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(propylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(butylcarbamoylamino)urea
Uniqueness
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is unique due to the presence of the methylcarbamoylamino group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
16813-41-5 |
|---|---|
Fórmula molecular |
C5H11ClN4O2 |
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12) |
Clave InChI |
FBEHXFQFBLYAOC-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)NCCCl |
SMILES canónico |
CNC(=O)NNC(=O)NCCCl |
Sinónimos |
Biurea, 1-(2-chloroethyl)-6-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















